molecular formula C25H22N4O4 B10815154 N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide

N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide

Cat. No.: B10815154
M. Wt: 442.5 g/mol
InChI Key: WWKKOAKRYQQEBT-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-659977 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

It is used as a tool compound in drug screening and the development of novel life-science kits . Its unique properties make it valuable for studying various biological pathways and mechanisms, contributing to advancements in medicinal chemistry and related fields.

Mechanism of Action

The mechanism of action of WAY-659977 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, making it a compound of interest for further research .

Comparison with Similar Compounds

WAY-659977 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities.

Conclusion

WAY-659977 is a compound with significant potential in scientific research and various applications Its unique properties, preparation methods, and chemical reactions make it a valuable tool for studying biological pathways and developing new therapeutic agents

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]benzamide

InChI

InChI=1S/C25H22N4O4/c1-33-21-9-5-4-8-20(21)28-24(31)16-10-12-17(13-11-16)26-23(30)15-14-22-27-19-7-3-2-6-18(19)25(32)29-22/h2-13H,14-15H2,1H3,(H,26,30)(H,28,31)(H,27,29,32)

InChI Key

WWKKOAKRYQQEBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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